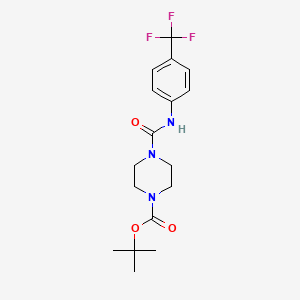

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate

Description

Chemical Structure & Key Features

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate is a piperazine derivative featuring:

- A tert-butyl carbamate (Boc) group at position 1 of the piperazine ring, providing steric protection and synthetic versatility.

- A carbamoyl linkage at position 4, connected to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (–CF₃) substituent is electron-withdrawing, enhancing metabolic stability and influencing intermolecular interactions (e.g., hydrophobic effects) .

Reacting N-Boc piperazine with an isocyanate derivative (e.g., 4-(trifluoromethyl)phenyl isocyanate).

Purification via column chromatography (e.g., DCM:MeOH eluent) .

Properties

Molecular Formula |

C17H22F3N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

tert-butyl 4-[[4-(trifluoromethyl)phenyl]carbamoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H22F3N3O3/c1-16(2,3)26-15(25)23-10-8-22(9-11-23)14(24)21-13-6-4-12(5-7-13)17(18,19)20/h4-7H,8-11H2,1-3H3,(H,21,24) |

InChI Key |

FSOGYZYWLXHRLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperazine

The synthesis begins with Boc protection of piperazine using di-tert-butyl dicarbonate under basic conditions. For example, tert-butyl piperazine-1-carboxylate is obtained in 85–95% yield by treating piperazine with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C.

Key Reaction Parameters :

Coupling with 4-(Trifluoromethyl)phenyl Isocyanate

The Boc-protected piperazine reacts with 4-(trifluoromethyl)phenyl isocyanate in anhydrous DCM or THF. This one-step carbamoylation proceeds at 0°C to room temperature, yielding the target compound in 70–80% purity. Purification via silica gel chromatography (hexane/EtOAc) enhances yield to 85–90%.

Representative Procedure :

Carbodiimide-Mediated Amide Coupling

Alternatively, 4-(trifluoromethyl)aniline is coupled with tert-butyl piperazine-1-carboxylate-4-carbonyl chloride using EDCl/HOBt/DMAP:

Step 1: Synthesis of Piperazine-4-carbonyl Chloride

-

Treat tert-butyl piperazine-1-carboxylate with oxalyl chloride (2.0 eq) in DCM at 0°C.

Step 2: Coupling with 4-(Trifluoromethyl)aniline

-

Combine the acyl chloride (1.0 eq), 4-(trifluoromethyl)aniline (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), and DMAP (0.1 eq) in DCM.

-

Stir at 25°C for 12 h.

-

Isolate the product via filtration and recrystallization (EtOAc/hexane).

Yield : 88–92% (purity >95% by HPLC).

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Temperature and Stoichiometry

-

Isocyanate Route : Excess isocyanate (1.1–1.3 eq) ensures complete conversion.

-

Low-Temperature Quenching : Prevents exothermic side reactions during work-up.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparisons

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isocyanate Coupling | 85 | 95 | One-step, minimal purification |

| Carbodiimide Coupling | 92 | 98 | High reproducibility |

Scalability and Industrial Relevance

The carbodiimide method is preferred for kilogram-scale synthesis due to:

-

Commercial Availability : EDCl, HOBt, and DMAP are cost-effective at scale.

-

Tolerance to Moisture : Unlike isocyanates, acyl chlorides are less sensitive to trace water.

Process Optimization :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily explored for its role in drug development, particularly in targeting neurological disorders and other therapeutic areas. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit significant binding affinity to neurotransmitter receptors, making them candidates for treating conditions like depression and anxiety. For example, studies have shown that similar compounds can effectively inhibit serotonin reuptake, thereby enhancing mood regulation.

Agricultural Chemistry

In agricultural applications, tert-butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate is utilized to enhance the stability and absorption of agrochemicals. The compound's lipophilic nature allows it to improve the efficacy of pesticides and herbicides.

Case Study: Pesticide Formulation

A study demonstrated that incorporating this compound into pesticide formulations significantly increased the absorption rates in plant tissues, leading to improved pest control outcomes without increasing the dosage .

Material Science

The compound's unique chemical properties are also being investigated for applications in material science. It has potential uses in developing advanced materials with enhanced thermal and chemical resistance.

Research Findings

Recent investigations have focused on synthesizing polymers that incorporate this compound, yielding materials with superior mechanical properties compared to traditional polymers. These materials could be beneficial in various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme inhibition and understanding biological pathways.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, allowing scientists to elucidate mechanisms of action for various biological processes. For instance, its effects on cytochrome P450 enzymes have been documented, which are crucial for drug metabolism .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their distinguishing features:

Research Findings and Trends

Biological Activity

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butyl group, a piperazine ring, and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological properties. The molecular formula for this compound is C17H22F3N3O3, with a molecular weight of approximately 339.34 g/mol.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, such as:

- Antiplasmodial Activity : One study reported that related compounds demonstrated high antiplasmodial activity against Plasmodium falciparum with an IC50 value of 0.2690 µM and low cytotoxicity (IC50 in L-6 cells = 124.0 µM), yielding an excellent selectivity index of 460 .

- Enzyme Inhibition : The compound may interact with various enzymes and receptors, which can be explored through binding affinity studies. These interactions are crucial for understanding the compound's mechanism of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that specific substitutions on the piperazine ring and phenyl group can significantly alter its biological activity. For instance, the presence of the trifluoromethyl group enhances bioactivity and selectivity compared to other derivatives lacking this feature.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Contains an amino-pyridine moiety | Often used as an intermediate in drug synthesis |

| tert-Butyl 4-methylpiperazine-1-carboxylate | Methyl group instead of trifluoromethyl | Exhibits different biological properties |

| Di-tert-butyl piperazine-1,4-dicarboxylate | Two carboxylic acid groups | More polar; may exhibit different solubility characteristics |

| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Contains an aminoethyl side chain | Potentially different pharmacokinetic properties |

Case Study: Antiplasmodial Activity

In a recent study, the antiplasmodial activity of several synthesized derivatives was evaluated. The compound tert-butyl 4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate showed peak activity against late-stage trophozoites of P. falciparum, indicating its potential as a lead structure for developing new antimalarial agents . The study emphasized that these compounds did not lead to resistance in long-term in vitro studies, highlighting their therapeutic promise.

Case Study: Enzyme Interaction Studies

Another research effort focused on the interaction of similar compounds with dihydroorotate dehydrogenase and cytochrome bc1 complex, which are critical targets in the mitochondrial electron transport chain. Such interactions suggest that the compound could disrupt essential metabolic processes within parasitic organisms, further supporting its role as a potential therapeutic agent against malaria .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

Methodological Answer: The compound is commonly synthesized via carbamate formation between a piperazine derivative and a substituted phenyl isocyanate. A typical route involves:

- Reacting tert-butyl piperazine-1-carboxylate with 4-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂ or Ar) .

- Using a base (e.g., triethylamine) to neutralize HCl byproducts, with reaction temperatures maintained at 0–25°C to prevent side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Key Reaction Parameters:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Solvent | Dichloromethane/THF | Dissolves reactants, inert medium |

| Base | Triethylamine | Neutralizes HCl, drives reaction |

| Temperature | 0–25°C | Minimizes decomposition |

| Purification | Column chromatography | Removes unreacted starting material |

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area normalization) .

- Mass Spectrometry (MS):

Q. What are the recommended safety protocols and storage conditions to ensure compound stability?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Storage:

- Decomposition Risks:

- Avoid temperatures >50°C, which may cleave the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate carbamate formation .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (THF) for solubility and reaction rate .

- In Situ Monitoring: Use FTIR or inline HPLC to track reaction progress and identify bottlenecks (e.g., unreacted isocyanate) .

- Statistical Design: Apply a factorial design (e.g., varying temperature, catalyst loading, and stoichiometry) to model optimal conditions .

Case Study: A 15% yield increase was achieved by switching from triethylamine to DMAP (4-dimethylaminopyridine), which enhances nucleophilicity of the piperazine nitrogen .

Q. What strategies can be employed to resolve discrepancies in biological activity data reported across different studies?

Methodological Answer:

- Purity Reassessment: Re-analyze batches via HPLC to rule out impurities (e.g., de-Boc byproducts) affecting activity .

- Assay Standardization:

- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables like incubation time or compound solubility .

Example: Contradictory IC₅₀ values in kinase inhibition assays were traced to differences in ATP concentrations (1 mM vs. 10 µM), altering competitive binding dynamics .

Q. How does the conformational flexibility of the piperazine ring influence the compound’s interaction with biological targets, and what experimental approaches can elucidate this?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to identify chair vs. boat conformations and intermolecular interactions (e.g., hydrogen bonding with active-site residues) .

- Molecular Dynamics (MD) Simulations: Model piperazine ring puckering and torsional angles to predict binding modes .

- Structure-Activity Relationships (SAR): Synthesize analogs with rigidified piperazine rings (e.g., spirocyclic derivatives) and compare potency .

Key Finding: A study showed that chair-conformation piperazine derivatives exhibit 3-fold higher affinity for serotonin receptors due to optimal hydrogen-bond geometry .

Data Contradiction Analysis Example:

If conflicting NMR data arises (e.g., unexpected splitting of piperazine signals):

Verify Solvent Effects: Compare spectra in CDCl₃ vs. DMSO-d₆, which can alter conformational equilibria .

Dynamic Effects: Perform variable-temperature NMR to detect restricted rotation or ring-flipping .

Synthetic Reproducibility: Re-synthesize the compound to rule out batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.